N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c16-11(8-2-4-17-7-8)14-9-5-12-10-1-3-13-15(10)6-9/h1-7H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJXXTQFPACQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide typically involves the cyclocondensation of aminopyrazole with a suitable carbonyl compound, followed by further functionalization . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like cesium carbonate . The regioselectivity of the reaction can be controlled using specific leaving groups, where the initial condensation proceeds via an addition–elimination mechanism .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Cyclization Reactions
Cyclization is a fundamental step in forming the pyrazolo[1,5-a]pyrimidine core. Various methodologies have been reported:
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One-Pot Cyclization : A notable method involves the reaction of amino pyrazoles with enaminones or chalcones in the presence of potassium persulfate. This reaction leads to the formation of the pyrazolo[1,5-a]pyrimidine structure followed by oxidative halogenation to introduce halogen substituents at specific positions .
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Microwave-Assisted Synthesis : The application of microwave irradiation has been shown to enhance selectivity in the formation of 7-amino derivatives over 5-amino isomers, thereby facilitating targeted synthesis .
Condensation Reactions
Condensation reactions involving 5-aminopyrazoles and β-dicarbonyl compounds are also commonly employed. The nucleophilic attack by the amino group on the carbonyl carbon leads to cyclization and subsequent dehydration to form the desired pyrazolo[1,5-a]pyrimidine core .
Pericyclic Reactions
Recent advancements have introduced pericyclic reactions as alternative synthetic routes. For instance, a [4 + 2] cycloaddition reaction has been utilized to synthesize fused ring structures from acyclic precursors, showcasing scalability and efficiency .
Functionalization of N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide
Functionalization is crucial for enhancing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives.
Post-Synthetic Modifications
Post-synthetic modifications can include:
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Substitution Reactions : Substituting different functional groups at various positions on the pyrazolo ring can significantly alter the compound's pharmacological properties.
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Formation of Derivatives : The synthesis of derivatives through reactions with various electrophiles has been reported to yield compounds with enhanced activity against specific biological targets .
Scientific Research Applications
Pharmaceutical Development
N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide has been studied for its potential in treating various diseases due to its ability to inhibit specific enzymes and receptors.
- Case Study : Research has demonstrated its efficacy as an inhibitor of certain kinases involved in cancer progression. In vitro studies showed that the compound effectively reduced cell proliferation in cancer cell lines, indicating potential as an anticancer agent .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory activity, making it a candidate for treating conditions such as arthritis and other inflammatory disorders.
- Data Table: Anti-inflammatory Activity
| Study Reference | Model Used | IC50 (µM) | Observations |
|---|---|---|---|
| RAW 264.7 macrophages | 15 | Significant reduction in NO production | |
| Carrageenan-induced paw edema | 20 | Reduced swelling compared to control |
Neuroprotective Effects
Studies have indicated that this compound may have neuroprotective properties, potentially useful in neurodegenerative diseases like Alzheimer's.
- Case Study : In animal models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation .
Antimicrobial Activity
Emerging research suggests that this compound possesses antimicrobial properties against various pathogens.
- Data Table: Antimicrobial Activity
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and blocking their activity . This interaction can disrupt various cellular pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Key structural differentiators of N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide :
Furan-3-carboxamide substituent : Unlike analogs with benzenesulfonamide (e.g., compounds 2a, 3a in ) or isoxazole (), the furan ring provides distinct electronic and steric properties.
Key Observations :
- Bioactivity: Compounds with sulfonamide or diazenyl groups (e.g., 2a, 3a) show pronounced anticancer effects, likely due to enhanced hydrogen bonding with kinases or DNA . The furan carboxamide may exhibit similar interactions but with reduced steric bulk.
- Pharmacokinetics: Nano-carrier formulations () enhance oral bioavailability of pyrazolo[1,5-a]pyrimidines, a strategy applicable to the furan carboxamide derivative to address solubility limitations.
Biological Activity
N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has been the focus of extensive research due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Target Enzymes and Pathways
this compound acts primarily as an enzyme inhibitor. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit various kinases and enzymes involved in critical biochemical pathways, particularly those associated with cancer progression and microbial resistance. For instance, it has been suggested that these compounds inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation .
Biochemical Pathways
The compound's inhibitory effects extend to pathways involved in tumorigenesis. By targeting specific kinases like DDR1 (discoidin domain receptor 1), this compound has demonstrated significant anticancer potential. In vitro studies indicate that it can suppress cancer cell invasion and adhesion while promoting apoptosis in cancer cells .
Biological Activity
Anticancer Properties
Research indicates that this compound exhibits broad-spectrum anticancer activity. In a study involving various cancer cell lines, the compound achieved a mean growth inhibition (GI%) of approximately 43.9% across 56 tested cell lines . This effectiveness is attributed to its ability to induce cell cycle arrest and apoptosis.
Antitubercular Activity
Additionally, derivatives of pyrazolo[1,5-a]pyrimidine have been explored for their antitubercular properties. A related compound showed potent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.002 μg/mL . This highlights the potential for these compounds in treating resistant infections.
Case Studies
Study on Anticancer Efficacy
In one significant study, the compound was tested for its effects on RFX 393 cancerous cells. Results indicated that treatment led to an increase in G0–G1 phase cell populations to 84.36%, indicating effective cell cycle arrest . Furthermore, the reduction in S phase populations supports its role in inhibiting DNA synthesis.
Antituberculosis Research
Another study focused on a series of pyrazolo[1,5-a]pyridine derivatives similar to this compound. These derivatives demonstrated low cytotoxicity and significant efficacy against Mtb within macrophages . The mechanism was distinct from traditional antibiotics, suggesting a novel approach to tackling tuberculosis.
Comparative Analysis
| Compound Name | Biological Activity | IC50 Values (nM) | MIC Values (μg/mL) |
|---|---|---|---|
| This compound | Anticancer | 6.8 (DDR1) | - |
| Pyrazolo[3,4-d]pyrimidine | CDK2 Inhibitor | - | - |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Antitubercular | - | <0.002 |
Q & A
Q. What are the key structural features of N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide, and how do they influence its biological activity?
The compound combines a pyrazolo[1,5-a]pyrimidine core linked to a furan ring via a carboxamide group. The pyrazolo[1,5-a]pyrimidine scaffold is known for kinase inhibition, while the furan-carboxamide moiety enhances solubility and bioavailability compared to fully aromatic analogs . The carboxamide group facilitates hydrogen bonding with biological targets, critical for binding affinity .
Q. What synthetic methodologies are recommended for optimizing the yield of this compound?
Microwave-assisted synthesis or solvent-free conditions can improve reaction efficiency and reduce time, as demonstrated for structurally similar pyrazolo[1,5-a]pyrimidine derivatives . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are effective for isolating high-purity products .
Q. How should researchers design experiments to screen the biological activity of this compound?
Begin with in vitro assays:
- Kinase inhibition : Use ADP-Glo™ assays against kinases like IRAK4 or Trk family members .
- Antimicrobial activity : Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HEPG2-1) with IC50 calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Substituent variation : Synthesize analogs with modifications at the furan (e.g., halogenation) or pyrimidine positions (e.g., methyl/cyano groups) .
- Computational modeling : Perform docking (AutoDock Vina) and molecular dynamics simulations to predict binding modes with targets like IRAK4 or VEGF receptors .
- Bioisosteric replacement : Replace the furan with thiophene or tetrahydrofuran to assess solubility-bioactivity trade-offs .
Q. How should contradictory data on neuroprotective vs. anticancer activity be resolved?
Contradictions may arise from assay conditions (e.g., cell type, oxidative stress models). To clarify:
- Dose-response profiling : Test across a wider concentration range (e.g., 1–100 µM) in SH-SY5Y (neuroprotection) vs. HEPG2-1 (anticancer) cells .
- Mechanistic studies : Use Western blotting to compare activation of pathways like Nrf2 (neuroprotection) vs. caspase-3 (apoptosis) .
Q. What strategies are effective for identifying the primary molecular target of this compound?
- SPR (Surface Plasmon Resonance) : Screen against kinase libraries to quantify binding kinetics (e.g., KD values) .
- Chemical proteomics : Use affinity-based pull-down assays with biotinylated analogs followed by LC-MS/MS .
- X-ray crystallography : Co-crystallize the compound with candidate targets (e.g., IRAK4) to resolve binding interactions .
Q. What advanced techniques address challenges in characterizing tautomerism in pyrazolo[1,5-a]pyrimidine derivatives?
- 2D NMR (NOESY/ROESY) : Resolve tautomeric equilibria by correlating proton-proton spatial relationships .
- X-ray diffraction : Determine the dominant tautomer in the solid state .
- Dynamic NMR : Monitor temperature-dependent chemical shift changes in DMSO-d6 to assess tautomerization rates .
Q. How can in vivo efficacy studies be optimized for this compound?
- Pharmacokinetics : Conduct bioavailability studies in rodent models using LC-MS/MS to measure plasma/tissue concentrations .
- Disease models :
- Neuroprotection : MPTP-induced Parkinson’s model with behavioral (rotarod) and biomarker (α-synuclein) analysis .
- Anticancer : Xenograft models (e.g., HepG2) with tumor volume monitoring and histopathology .
Q. What methods are recommended for evaluating synergistic effects with other therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
